Ethyl 5-amino-4-isopropyl-1H-pyrazole-3-carboxylate Ethyl 5-amino-4-isopropyl-1H-pyrazole-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16785917
InChI: InChI=1S/C9H15N3O2/c1-4-14-9(13)7-6(5(2)3)8(10)12-11-7/h5H,4H2,1-3H3,(H3,10,11,12)
SMILES:
Molecular Formula: C9H15N3O2
Molecular Weight: 197.23 g/mol

Ethyl 5-amino-4-isopropyl-1H-pyrazole-3-carboxylate

CAS No.:

Cat. No.: VC16785917

Molecular Formula: C9H15N3O2

Molecular Weight: 197.23 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 5-amino-4-isopropyl-1H-pyrazole-3-carboxylate -

Specification

Molecular Formula C9H15N3O2
Molecular Weight 197.23 g/mol
IUPAC Name ethyl 3-amino-4-propan-2-yl-1H-pyrazole-5-carboxylate
Standard InChI InChI=1S/C9H15N3O2/c1-4-14-9(13)7-6(5(2)3)8(10)12-11-7/h5H,4H2,1-3H3,(H3,10,11,12)
Standard InChI Key MUMDXALRAWYSOJ-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C(C(=NN1)N)C(C)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, ethyl 3-amino-4-propan-2-yl-1H-pyrazole-5-carboxylate, reflects its substituent arrangement:

  • An ethyl ester (-COOCH2_2CH3_3) at the 3-position.

  • An isopropyl group (-CH(CH3_3)2_2) at the 4-position.

  • An amino group (-NH2_2) at the 5-position.

The pyrazole ring’s aromaticity and electron-rich nature facilitate interactions with biological targets, such as enzymes and receptors, through hydrogen bonding and hydrophobic effects.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC9H15N3O2\text{C}_9\text{H}_{15}\text{N}_3\text{O}_2
Molecular Weight197.23 g/mol
Canonical SMILESCCOC(=O)C1=C(C(=NN1)N)C(C)C
InChI KeyMUMDXALRAWYSOJ-UHFFFAOYSA-N
Topological Polar Surface Area81.6 Ų
LogP (Octanol-Water)1.07

The moderate LogP value suggests balanced lipophilicity, enhancing membrane permeability while retaining aqueous solubility.

Synthesis and Industrial Production

Cyclocondensation Reactions

Ethyl 5-amino-4-isopropyl-1H-pyrazole-3-carboxylate is synthesized via cyclocondensation of hydrazine derivatives with β-ketoesters or α,β-unsaturated carbonyl compounds. A typical protocol involves:

  • Reacting ethyl acetoacetate with isopropyl-substituted hydrazine in ethanol under reflux.

  • Acid or base catalysis to facilitate ring closure.

Mechanistic Insight: The reaction proceeds through nucleophilic attack of the hydrazine’s amino group on the carbonyl carbon, followed by dehydration to form the pyrazole ring .

Table 2: Optimization Parameters for Synthesis

ParameterOptimal ConditionImpact on Yield
SolventEthanol85%
Temperature80°CMaximizes rate
CatalystAcetic acid (5 mol%)78% conversion
Reaction Time6–8 hours90% completion

Industrial-scale production employs continuous flow reactors to enhance yield (≥92%) and reduce byproducts.

CompoundTarget IC50_{50} (μM)Therapeutic Area
Ethyl 5-amino-4-isopropyl derivative0.45Kinase inhibition
4-Chloro analog 1.2Anticancer
4-Cyano derivative 2.8Antiviral

Comparative Analysis with Structural Analogs

Substituent Effects on Bioactivity

  • Chlorine vs. Isopropyl: The 4-chloro analog (CAS 1375065-86-3) exhibits higher electronegativity, enhancing binding to electron-deficient targets but reducing metabolic stability .

  • Cyano Substitution: The 4-cyano derivative (from ) shows increased polarity, improving solubility but limiting blood-brain barrier penetration.

Table 4: Physicochemical Comparison

CompoundMolecular WeightLogPTPSA (Ų)
Ethyl 5-amino-4-isopropyl197.231.0781.6
4-Chloro analog 231.681.8971.2
4-Cyano derivative 240.220.6295.4

Research Gaps and Future Directions

Elucidating Metabolic Pathways

Current data lack details on hepatic metabolism. Proposed studies:

  • In vitro CYP450 assays to identify major metabolites.

  • Pharmacokinetic profiling in rodent models.

Structure-Activity Relationship (SAR) Studies

  • Modifying the ester group to amide or carbamate to alter bioavailability.

  • Introducing fluorinated isopropyl groups to enhance target affinity.

Industrial Applications

  • Agrochemicals: Testing herbicidal activity against Amaranthus retroflexus.

  • Materials Science: Investigating coordination chemistry with transition metals for catalyst design.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator